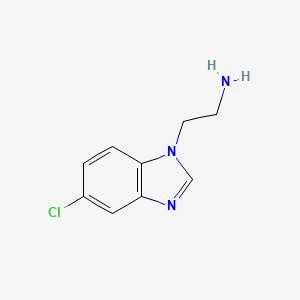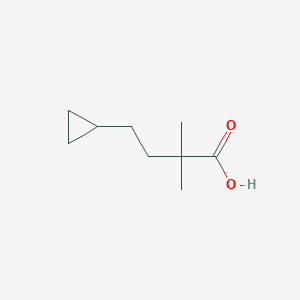
2-(5-chloro-1H-benzimidazol-1-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-chloro-1H-benzimidazol-1-yl)ethanamine is a chemical compound with the molecular formula C9H10ClN3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their broad range of biological activities, making them significant in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-1H-benzimidazol-1-yl)ethanamine typically involves the condensation of o-phenylenediamine with chloroacetic acid, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems is common in industrial settings to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-chloro-1H-benzimidazol-1-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of functionalized benzimidazole compounds .
Applications De Recherche Scientifique
2-(5-chloro-1H-benzimidazol-1-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic uses, such as in the treatment of infections and cancer.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 2-(5-chloro-1H-benzimidazol-1-yl)ethanamine involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making these compounds effective against rapidly dividing cells, such as cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-chloro-1H-benzimidazol-2-yl)ethanamine
- (5-chloro-1H-benzimidazol-2-yl)methylamine dihydrochloride
- 2-(5-chloro-1-propyl-1H-benzimidazol-2-yl)ethanamine
Uniqueness
2-(5-chloro-1H-benzimidazol-1-yl)ethanamine is unique due to its specific substitution pattern on the benzimidazole ring, which can influence its biological activity and chemical reactivity. The presence of the chloro group at the 5-position and the ethanamine side chain contribute to its distinct properties compared to other benzimidazole derivatives .
Propriétés
Formule moléculaire |
C9H10ClN3 |
|---|---|
Poids moléculaire |
195.65 g/mol |
Nom IUPAC |
2-(5-chlorobenzimidazol-1-yl)ethanamine |
InChI |
InChI=1S/C9H10ClN3/c10-7-1-2-9-8(5-7)12-6-13(9)4-3-11/h1-2,5-6H,3-4,11H2 |
Clé InChI |
YAMILBKZLVATHW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)N=CN2CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![(4r,6r)-6-(Fluoromethyl)-1-azaspiro[3.3]heptane](/img/structure/B13527788.png)
